molecular formula C11H12Cl2N2 B13713786 3-(4,7-Dichloro-3-indolyl)-1-propanamine

3-(4,7-Dichloro-3-indolyl)-1-propanamine

Cat. No.: B13713786
M. Wt: 243.13 g/mol
InChI Key: PFMLHTARUWVXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,7-Dichloro-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms at positions 4 and 7 on the indole ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-Dichloro-3-indolyl)-1-propanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,7-dichloroindole.

    Alkylation: The 4,7-dichloroindole undergoes alkylation with a suitable alkylating agent to introduce the propanamine side chain.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(4,7-Dichloro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(4,7-Dichloro-3-indolyl)-1-propanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4,7-Dichloro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The presence of chlorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid: Another indole derivative with similar structural features.

    Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate: A related compound with an ester functional group.

Uniqueness

3-(4,7-Dichloro-3-indolyl)-1-propanamine is unique due to its specific substitution pattern on the indole ring and the presence of the propanamine side chain. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

3-(4,7-dichloro-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H12Cl2N2/c12-8-3-4-9(13)11-10(8)7(6-15-11)2-1-5-14/h3-4,6,15H,1-2,5,14H2

InChI Key

PFMLHTARUWVXNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CN2)CCCN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.